Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI)
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI)
Executive Summary
Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) , widely known in medicinal chemistry as 2-isobutyl-5-methylpiperazine , is a sterically hindered, aliphatic heterocycle (CAS: 84477-69-0)[1]. Piperazine derivatives are universally recognized as "privileged scaffolds" in drug discovery due to their ability to modulate a broad spectrum of pharmacological targets, including G-protein coupled receptors (GPCRs) and kinases[2].
Unlike unsubstituted piperazines, the 2,5-disubstitution pattern in this molecule introduces critical steric bulk. By mimicking the hydrophobic side chains of L-alanine (methyl) and L-leucine (isobutyl), this compound serves as a highly valuable peptidomimetic building block. This technical whitepaper details its physicochemical properties, self-validating synthetic workflows, and downstream analytical protocols for drug development professionals.
Chemical Identification & Structural Analysis
The structural uniqueness of 2-methyl-5-(2-methylpropyl)piperazine lies in its carbon-backbone substitution. Substituting the piperazine ring at the 2- and 5-positions restricts the conformational flexibility of the 1,4-diazacyclohexane core[3]. This forces the ring into a preferred rigid chair or twist-boat conformation, which minimizes A^1,3^ allylic strain and enhances target-specific binding affinity while reducing off-target promiscuity[3].
Physicochemical Data Summary
To facilitate rapid assessment for Lipinski Rule of 5 (Ro5) compliance and pharmacokinetic modeling, the quantitative properties of the compound are summarized below.
| Property | Value |
| IUPAC / 9CI Name | Piperazine, 2-methyl-5-(2-methylpropyl)- |
| CAS Registry Number | 84477-69-0[1] |
| Molecular Formula | C₉H₂₀N₂[1] |
| Molecular Weight | 156.27 g/mol |
| Monoisotopic / Exact Mass | 156.1626 Da |
| Topological Polar Surface Area (TPSA) | 24.1 Ų |
| Hydrogen Bond Donors (HBD) | 2 (Secondary Amines) |
| Hydrogen Bond Acceptors (HBA) | 2 (Nitrogen lone pairs) |
| Rotatable Bonds | 2 |
| Predicted LogP (Hydrophobicity) | ~1.5 – 1.8 |
Synthetic Methodologies: The Diketopiperazine Reduction Workflow
The synthesis of highly substituted, chiral, or racemic piperazines is notoriously challenging if attempted via direct alkylation of the diamine core. The most robust, stereocontrolled method for generating 2,5-disubstituted piperazines is the cyclization of dipeptides into 2,5-diketopiperazines, followed by exhaustive reduction[4].
Causality in Reagent Selection: Why LiAlH₄?
Diketopiperazines contain two highly stable, resonance-stabilized amide bonds. Milder hydride donors, such as Sodium Borohydride (NaBH₄), lack the nucleophilic strength required to break the amide carbonyls. Lithium Aluminum Hydride (LiAlH₄) is mandatory here; the lithium ion acts as a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, allowing the hydride to attack and fully reduce the amides to secondary amines[4].
Step-by-Step Protocol
This protocol is designed as a self-validating system. Each step includes specific visual or chemical indicators to confirm success before proceeding.
-
Dipeptide Coupling : React Boc-protected Alanine with Leucine methyl ester in the presence of EDC/HOBt and a tertiary amine base (e.g., DIPEA) in Dichloromethane (DCM).
-
Deprotection & Cyclization : Remove the Boc group using 20% Trifluoroacetic Acid (TFA) in DCM. Neutralize with methanolic ammonia and heat to 60 °C. The free amine will spontaneously attack the methyl ester, cyclizing to form 3-isobutyl-6-methylpiperazine-2,5-dione .
-
Validation: The diketopiperazine will precipitate out of the solution as a white solid, driving the reaction to completion via Le Chatelier's principle.
-
-
Exhaustive Reduction : Suspend the diketopiperazine in anhydrous Tetrahydrofuran (THF). Slowly add 4.0 equivalents of LiAlH₄ at 0 °C under inert Argon. Once gas evolution (H₂) ceases, heat the reaction to reflux (66 °C) for 16 hours.
-
Causality: Reflux conditions are strictly required to overcome the high activation energy of the second amide reduction.
-
-
The Fieser Quench (Critical Step) : Cool to 0 °C. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% NaOH(aq), and mL of H₂O.-
Causality: Direct addition of water to excess LiAlH₄ generates unfilterable, gelatinous aluminum hydroxide emulsions that trap the piperazine product. The Fieser sequence forces the formation of a granular, crystalline sodium aluminate salt that is easily removed via vacuum filtration, ensuring maximum recovery of the basic amine.
-
-
Isolation : Filter the granular salts, concentrate the THF filtrate in vacuo, and purify the resulting oil via basic alumina chromatography (DCM:MeOH 9:1).
Synthetic workflow for 2-methyl-5-(2-methylpropyl)piperazine via diketopiperazine reduction.
Pharmacological Relevance & Signaling Pathways
The piperazine nucleus is a foundational element in modern pharmacology, heavily utilized in the development of CNS therapeutics, dopamine/serotonin receptor modulators, and oncology drugs (e.g., Bcl-2 inhibitors)[2][3].
When 2-methyl-5-(2-methylpropyl)piperazine is incorporated into a larger drug molecule, the basic nitrogen atoms act as critical hydrogen bond acceptors/donors and are typically protonated at physiological pH (pKa ~9.8), forming strong ionic interactions with aspartate or glutamate residues in the binding pockets of GPCRs. The isobutyl group mimics the hydrophobic anchoring typically provided by leucine residues in endogenous peptide ligands.
General GPCR signaling pathway targeted by substituted piperazine pharmacophores.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical workflow must be executed:
-
TLC Monitoring : Piperazines lack strong UV chromophores. Use a Ninhydrin stain (followed by heating) to visualize the secondary amines. A successful reduction will show a distinct color change (typically purple/blue) at a low retention factor (
) due to the high polarity of the diamine. -
LC-MS/MS Validation : Piperazines are highly basic and cause severe peak tailing on standard un-endcapped C18 columns.
-
Protocol: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Employ a mobile phase of Water/Acetonitrile modified with 0.1% Formic Acid. The acidic modifier ensures both secondary amines are fully protonated, yielding a sharp, self-validating
peak at 157.17 .
-
-
¹H NMR (CDCl₃) : The spectrum will validate the carbon backbone. Look for the characteristic doublet of the 2-methyl group at ~1.0 ppm, the complex multiplet of the isobutyl group at ~0.9 ppm, and the broad singlet of the two amine protons (exchangeable with D₂O) around 1.5–2.0 ppm.
References
-
iChemistry Database . "5-(2-methylpropyl)- - CAS号查询". iChemistry. Available at:[Link]
-
Fouad, M., et al. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." RSC Advances (Archived by PMC/NIH). Available at:[Link]
-
Baricordi, N., et al. "Syntheses and transformations of piperazinone rings. A review." Organic Preparations and Procedures International (Archived by ResearchGate). Available at:[Link]
-
Nagle, A., et al. "Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction." Organic Letters (ACS Publications). Available at:[Link]
